molecular formula C9H11O4- B1603814 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid CAS No. 56124-48-2

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1603814
CAS No.: 56124-48-2
M. Wt: 183.18 g/mol
InChI Key: MYYLMIDEMAPSGH-UHFFFAOYSA-M
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Description

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a methoxycarbonyl (-COOCH₃) substituent at position 4. This compound serves as a key intermediate in organic synthesis, particularly in asymmetric reactions and pharmaceutical development. Its stereochemistry significantly influences reactivity; for example, the (1R,6R)- and (1R,6S)-isomers exhibit distinct physical and chemical behaviors . The molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol .

Properties

IUPAC Name

6-methoxycarbonylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLMIDEMAPSGH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623985
Record name 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56124-48-2
Record name 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid typically begins with the precursor (1S,2R)-4-cyclohexene-1,2,3,6-tetracarboxylic acid methyl ester. The key step involves selective reduction or functional group transformation to introduce the methoxycarbonyl and carboxylic acid functionalities on the cyclohexene ring.

  • Starting material: (1S,2R)-4-cyclohexene-1,2,3,6-tetracarboxylic acid methyl ester
  • Key reagents: Suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for selective reduction; or other reagents for esterification and hydrolysis steps.
  • Reaction conditions: Controlled temperature and solvent systems to favor selective functionalization without over-reduction or ring saturation.

This method allows for the selective formation of the methoxycarbonyl group at position 6 and the carboxylic acid at position 1 on the cyclohexene ring.

Modular Synthesis via-Sigmatropic Rearrangement and Aldol Condensation

Recent research has developed a modular synthetic method for cyclohexenone acids, which can be adapted for this compound synthesis. This involves:

  • Starting materials: Phenyl pyruvate and suitable enones (or presynthesized enones).
  • Key steps:
    • A-sigmatropic rearrangement or intermolecular aldol condensation under microwave heating conditions.
    • Keto–enol tautomerization and electrocyclization reactions leading to cyclohexenone acid frameworks.
  • Reaction conditions:
    • Microwave heating to 135 °C for 30 minutes in tert-butanol or water as solvents.
    • Subsequent acidification with 1 M HCl to precipitate the product.
  • Advantages: High yields, diastereospecific formation of stereoisomers, and tolerance of various functional groups.

This method enables the synthesis of cyclohexenone acids with diverse substitution patterns, including methoxycarbonyl groups, by varying the pyruvate, aldehyde, and ketone components.

Industrial Production Methods

For large-scale production, industrial processes focus on optimizing yield, purity, and cost-effectiveness. Key features include:

  • Catalytic hydrogenation:
    • Hydrogenation of benzenecarboxylic acid derivatives using rhodium or ruthenium catalysts supported on solids.
    • Use of tertiary cyclic amide solvents to enhance catalyst activity and selectivity.
  • Process design:
    • Two-step hydrogenation: first, benzene ring hydrogenation to cyclohexanecarboxylic acid, then selective hydrogenation of carboxylic acid groups to hydroxymethyl derivatives if desired.
    • Continuous flow reactors and solvent recycling to minimize waste and improve efficiency.
  • Separation techniques:
    • Sequential separation zones for catalyst, solvent, and product to facilitate purification.
    • Potential to reduce separation steps by solvent reuse between hydrogenation stages.

This approach allows scalable synthesis of cyclohexane carboxylic acid derivatives, including this compound or related compounds, with high purity and consistency.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Selective Reduction of Tetra-carboxylic Acid Methyl Ester (1S,2R)-4-cyclohexene-1,2,3,6-tetracarboxylic acid methyl ester LiAlH4, NaBH4, controlled temperature High selectivity, well-established Requires careful control to avoid over-reduction
Modular Synthesis via-Sigmatropic Rearrangement and Aldol Condensation Phenyl pyruvate, enones or presynthesized enones Microwave heating (135 °C), tert-butanol or water solvent, acidification High yield, diastereospecific, functional group tolerance Requires microwave reactor, complex intermediate steps
Industrial Catalytic Hydrogenation Benzenecarboxylic acid derivatives Rh or Ru catalysts, tertiary cyclic amide solvents, continuous flow Scalable, efficient, solvent recycling High catalyst cost, complex separation

Research Findings and Mechanistic Insights

  • The selective reduction method relies on the stereochemistry of the starting tetra-carboxylic acid methyl ester to achieve the desired substitution pattern.
  • The modular synthesis exploits the energetics of-sigmatropic rearrangement and aldol condensation, with keto–enol tautomerization and electrocyclization steps enabling stereospecific cyclohexenone acid formation.
  • Industrial hydrogenation processes benefit from solvent effects and catalyst design to achieve selective hydrogenation without ring saturation or over-reduction.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₂O₄. It features a cyclohexene ring with a methoxycarbonyl group and a carboxylic acid group, making it valuable in various scientific research applications. This article explores its applications in chemistry, biology, and industry, supported by case studies and comparative analyses.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It facilitates the production of complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution.

  • Reactions :
    • Oxidation : Converts to ketones or aldehydes.
    • Reduction : The carboxylic acid group can be reduced to an alcohol.
    • Substitution : The methoxycarbonyl group can be substituted with other functional groups under suitable conditions.

Pharmaceutical Development

This compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that can enhance biological activity.

  • Case Study : A recent study demonstrated that derivatives of this compound exhibited promising bioactivity in pharmacological tests, indicating potential therapeutic applications against various diseases .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses, suggesting its potential applications in developing anti-inflammatory agents.

  • Case Study : Compounds derived from this acid were shown to selectively inhibit SARS-CoV-2 Mac1 proteins, demonstrating their utility in antiviral drug development .

Polymer Production

It is also employed in producing polymers and other industrial chemicals due to its reactivity and ability to form multiple hydrogen bonds.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and have potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexene Carboxylic Acid Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid Methoxycarbonyl (-COOCH₃) C₉H₁₂O₄ 184.19 Synthetic intermediates, chiral resolution
6-Carbamoylcyclohex-3-ene-1-carboxylic acid Carbamoyl (-CONH₂) C₈H₁₁NO₃ 185.18 Medicinal chemistry, pH-sensitive reactivity
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Butylcarbamoyl (-CONHC₄H₉) C₁₂H₁₉NO₃ 225.28 Materials science, moderate polar solubility
6-((Benzyloxy)carbonyl)cyclohex-3-ene-1-carboxylic acid Benzyloxycarbonyl (-COOCH₂C₆H₅) C₁₅H₁₆O₄ 260.28 Asymmetric synthesis, enantiomeric selectivity (27:73 er)
6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Aryl-carbamoyl (-CONH-C₆H₃ClCH₃) C₁₅H₁₆ClNO₃ 293.75 Bioactive intermediates, halogenated substituent effects
trans-6-(Dimethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Dimethylcarbamoyl (-CON(CH₃)₂) C₁₀H₁₅NO₃ 197.23 NMR-documented stereochemistry, catalytic studies

Stereochemical and Crystallographic Comparisons

  • Stereoisomerism : The (1R,6S)- and (1R,6R)-isomers of this compound exhibit distinct hydrogen-bonding patterns. For example, the (1R,6S)-isomer forms RS dimers in crystalline states, while stereochemical variations alter diastereomeric resolution efficiency in Diels-Alder reactions .
  • Crystal Packing : In 4-(3-methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid, the cyclohexene ring adopts a half-chair conformation, and the carboxyl group is nearly perpendicular (85.3°) to the ring plane. This structural feature impacts solubility and melting points (415–417 K) .

Reactivity and Stability

  • Reactivity: The benzyloxycarbonyl analog forms racemic monoesters under diluted conditions, highlighting concentration-dependent reaction kinetics . In contrast, the carbamoyl derivative (CAS 2028-12-8) shows pH-dependent stability, favoring neutral to slightly acidic conditions for optimal reactivity .
  • Catalytic Applications : The methoxycarbonyl variant is used in palladium-catalyzed hydrogenations, where stereochemistry dictates hydrogen uptake (1 equivalent) and product precipitation .

Key Research Findings

  • Electronic Effects : Methoxycarbonyl and benzyloxycarbonyl groups act as electron-withdrawing substituents, enhancing electrophilicity at the cyclohexene ring. Conversely, alkylcarbamoyl groups (e.g., butylcarbamoyl) introduce steric bulk, reducing reaction rates in nucleophilic substitutions .
  • Thermal Stability : Compounds with aromatic substituents (e.g., 3-acetylphenyl) exhibit higher thermal stability (melting points >400 K) compared to aliphatic analogs .

Biological Activity

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data comparisons.

Chemical Structure and Properties

The molecular formula for this compound is C11H14O4C_{11}H_{14}O_4, and it features a cyclohexene ring with a methoxycarbonyl and carboxylic acid functional group. The presence of these functional groups enhances its reactivity and potential interactions with biological systems.

Antioxidant Activity

Research indicates that carboxylic acids, particularly those with structural similarities to this compound, exhibit significant antioxidant properties. A comparative study on various natural carboxylic acids showed that structural variations influence their antioxidant capacity . This suggests that this compound may also possess notable antioxidant activity, potentially acting as a free radical scavenger.

Antimicrobial Activity

The compound's potential antimicrobial properties have been investigated in various studies. Similar compounds have demonstrated effectiveness against specific microbial strains, with structure-activity relationships indicating that the presence of functional groups can enhance antimicrobial efficacy . The carboxylic acid group is particularly known for its role in chelation, which could contribute to its antimicrobial properties.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of hydroxyl groups in related compounds has been shown to influence cytotoxic potential, indicating that modifications to the structure of this compound could lead to enhanced anticancer activity .

High-throughput Screening for SARS-CoV-2 Inhibitors

Recent research highlighted the discovery of compounds structurally related to this compound that showed promise as inhibitors of the SARS-CoV-2 Mac1 protein. These studies reported IC50 values indicating effective inhibition at micromolar concentrations, suggesting that similar structures could be optimized for antiviral applications .

Data Comparison Table

Compound Molecular Formula IC50 (µM) Biological Activity
This compoundC11H14O4C_{11}H_{14}O_4TBDAntioxidant, Antimicrobial
Related Compound 1C13H15N1O3C_{13}H_{15}N_1O_314SARS-CoV-2 Inhibitor
Related Compound 2C12H14O4C_{12}H_{14}O_4TBDCytotoxic

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder reactions between dienes and dienophiles functionalized with methoxycarbonyl and carboxylic acid groups. Key variables include solvent polarity (e.g., THF vs. DCM), temperature (room temp vs. reflux), and catalysts (Lewis acids like BF₃·Et₂O). For example, using BF₃ as a catalyst at 0°C can enhance regioselectivity but may reduce yield due to side reactions. Characterization via 1H^1H-NMR and HPLC is critical to confirm stereochemistry (endo/exo) and purity .

Q. How can researchers optimize purification strategies for this compound given its polar functional groups?

  • Methodological Answer : Due to its carboxylic acid and ester groups, column chromatography with a gradient of ethyl acetate/hexane (10–50%) is effective. Acidic impurities can be removed via aqueous washes (NaHCO₃), while recrystallization from ethanol/water mixtures improves crystallinity. TLC monitoring (silica gel, UV-active) is recommended to track elution .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Look for vinyl protons (δ 5.5–6.2 ppm, multiplet) and methoxycarbonyl singlet (δ 3.7 ppm).
  • IR : Confirm ester C=O (∼1720 cm⁻¹) and carboxylic acid O-H (broad ∼2500–3500 cm⁻¹).
  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phase to detect [M+H]⁺ ions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic asymmetric hydrogenation?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict enantioselectivity. Key parameters include the dihedral angle of the cyclohexene ring and steric effects from the methoxycarbonyl group. For instance, chiral Ru-BINAP catalysts may favor one enantiomer due to π-π interactions with the cyclohexene ring. Experimental validation via polarimetry and chiral HPLC is necessary .

Q. What experimental design principles apply when studying this compound’s electrochemical behavior in organic electrooxidation reactions?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte can reveal oxidation peaks. A three-electrode setup (glassy carbon working electrode) is ideal. Control experiments (e.g., varying scan rates) help distinguish diffusion-controlled vs. surface-bound processes. Correlate results with computational HOMO/LUMO energies to identify reactive sites .

Q. How should researchers address contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from ligand choice (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) or solvent effects. Systematic screening via Design of Experiments (DoE) is recommended: vary ligands, bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMSO vs. toluene). Use ANOVA to identify statistically significant factors. Reproduce literature protocols exactly to isolate variables .

Q. What strategies improve the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Under acidic conditions, protonation of the carboxylic acid can lead to ester hydrolysis. Stabilize via buffered solutions (pH 4–6) or low-temperature storage. In basic conditions (e.g., Suzuki coupling), use bulky bases (e.g., t-BuOK) to minimize nucleophilic attack on the ester. Real-time monitoring via in-situ IR or Raman spectroscopy tracks degradation .

Data Analysis and Interpretation

Q. How can multivariate analysis resolve overlapping signals in the NMR spectra of derivatives of this compound?

  • Methodological Answer : Apply 2D NMR techniques (COSY, HSQC) to assign overlapping proton environments. For complex mixtures, Principal Component Analysis (PCA) of 1H^1H-NMR data can differentiate regioisomers. Software like MestReNova or ACD/Labs assists in peak deconvolution .

Q. What statistical methods are appropriate for comparing the catalytic efficiency of this compound across multiple reaction scales?

  • Methodological Answer : Use response surface methodology (RSM) to model yield as a function of scale (mg to gram), temperature, and catalyst loading. Pair with t-tests or non-parametric Mann-Whitney U tests to compare batch-to-batch variability. Report confidence intervals (95%) for reproducibility assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
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6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid

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